{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid
Description
The compound {[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid features a chromen-4-one scaffold substituted with diverse functional groups. Key structural attributes include:
- A pivaloyl (2,2-dimethylpropanoyl) ester at position 7, enhancing lipophilicity and metabolic stability.
- An ethyl group at position 6, contributing to steric bulk.
- A methoxy acetic acid chain at the methylene group (position 2), improving aqueous solubility via ionization.
This multifunctional design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors where chromenones and benzimidazoles are pharmacophores.
Properties
IUPAC Name |
2-[[7-(2,2-dimethylpropanoyloxy)-6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-6-15-11-16-20(12-19(15)36-26(33)27(2,3)4)35-21(13-34-14-22(30)31)23(24(16)32)25-28-17-9-7-8-10-18(17)29(25)5/h7-12H,6,13-14H2,1-5H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBYTQOMOHKNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C(C)(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid is a synthetic derivative of chromenone and benzimidazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the chromenone moiety and the benzimidazole ring. The presence of the dimethylpropanoyl group enhances its lipophilicity, potentially influencing its absorption and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 420.49 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of chromenone have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study conducted on chromenone derivatives demonstrated that modifications at the 7-position significantly enhance cytotoxicity against breast cancer cells (MCF-7). The compound under review showed IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The benzimidazole component is known for its antimicrobial properties. Preliminary tests indicate that the compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Research Findings : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored due to its structural similarity to known anti-inflammatory agents. It has been observed to inhibit pro-inflammatory cytokine production in macrophages.
Study Insights : A recent investigation highlighted that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a promising anti-inflammatory profile .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that it may activate intrinsic apoptotic pathways leading to cancer cell death.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several chromenone and benzimidazole derivatives documented in the literature:
Key Observations :
- The benzimidazole group (C3) distinguishes this compound from chromenones with thiazolidinone () or simple acyl groups (). This moiety may enhance binding to targets like kinases or GPCRs.
- The methoxy acetic acid chain (C2) offers better solubility than butanoic acid () or non-ionizable groups.
Physicochemical Properties (Inferred)
Notes:
- The pivaloyl ester increases logP significantly, which may limit aqueous solubility but enhance passive diffusion.
- The acetic acid chain partially counterbalances lipophilicity, enabling pH-dependent solubility (e.g., in intestinal environments).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
